N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
CAS No.: 1579-89-1
Cat. No.: VC20922716
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1579-89-1 |
|---|---|
| Molecular Formula | C9H9F3N2O |
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | N-[4-amino-3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
| Standard InChI Key | QMCLCXKXDXBQLB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide has the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . The compound's structure consists of an acetamide group (-NHCOCH3) attached to a phenyl ring that is substituted with an amino group (-NH2) at the 4-position and a trifluoromethyl group (-CF3) at the 3-position . This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions. The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic distribution within the molecule, which affects its reactivity patterns and binding properties .
Physical and Chemical Properties
The physical and chemical properties of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Synonyms and Alternative Nomenclature
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is known by several synonyms in the chemical literature and commercial catalogues, as detailed in Table 2:
Table 2: Synonyms of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Chemical Reactivity
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide exhibits reactivity patterns consistent with its functional groups. The presence of both amino and acetamido groups, along with the electron-withdrawing trifluoromethyl substituent, creates a molecule with diverse reaction possibilities:
Reactions of the Amino Group
The primary amino group at the 4-position can participate in various transformations:
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Diazotization: The amino group can react with nitrous acid to form diazonium salts, which can subsequently undergo numerous transformations including substitution, coupling, and reduction reactions.
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Nucleophilic reactions: As a nucleophile, the amino group can react with electrophiles such as acid chlorides, anhydrides, and aldehydes.
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Acylation and alkylation: The amino group can undergo further acylation or alkylation to form secondary or tertiary amines.
Reactions of the Acetamide Group
The acetamide functionality can undergo:
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Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to regenerate the amine and acetic acid.
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Reduction: Reducing agents like lithium aluminum hydride can reduce the acetamide to form ethylamine derivatives.
Influence of the Trifluoromethyl Group
The trifluoromethyl group significantly influences the reactivity of the compound:
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Electronic effects: As a strong electron-withdrawing group, it decreases the electron density in the aromatic ring, particularly affecting positions ortho and para to it.
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Steric effects: The relatively bulky trifluoromethyl group can influence the approach of reagents, potentially affecting reaction rates and selectivity.
Comparative Analysis with Related Compounds
To better understand the significance of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide, it is instructive to compare it with structurally related compounds. Table 3 presents such a comparison:
Table 3: Comparison of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide | C9H9F3N2O | 218.18 | 1579-89-1 | Base compound |
| N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide | C15H13F3N2O2 | 310.27 | 946698-12-0 | Contains an additional phenoxy-phenyl substituent |
| N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide | C10H8F3NO2 | 231.17 | 2442597-68-2 | Contains a formyl group instead of an amino group |
| Acetamide, N-[3-(trifluoromethyl)phenyl]- | C9H8F3NO | 203.16 | 351-36-0 | Lacks the amino group; trifluoromethyl at position 3 |
| These structural variations significantly impact the compounds' properties and potential applications. For instance: |
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The additional phenoxy-phenyl group in N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide increases molecular weight and complexity, potentially affecting solubility, binding characteristics, and biological activity .
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The replacement of the amino group with a formyl group in N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide changes the compound from nucleophilic to electrophilic at that position, enabling different types of chemical transformations.
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The absence of the amino group in Acetamide, N-[3-(trifluoromethyl)phenyl]- results in reduced functionality and different reactivity patterns .
Future Research Directions
Despite its potential utility, there appears to be limited published research specifically focused on N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide. Future research could explore several promising directions:
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Detailed structure-activity relationship studies: Investigating how structural modifications to N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide affect biological activity could yield valuable insights for drug design.
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Exploration of biological activities: Screening the compound against various biological targets could reveal unexpected therapeutic applications.
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Development of efficient synthetic routes: Establishing optimized, scalable synthesis methods would facilitate further research and potential commercial applications.
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Investigation of reaction mechanisms: Detailed studies on how the trifluoromethyl group influences the reactivity of adjacent functional groups could contribute to fundamental organic chemistry knowledge.
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Materials science applications: Exploring the potential use of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide and its derivatives in materials science, such as in the development of specialty polymers or electronic materials.
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